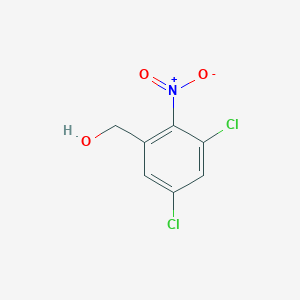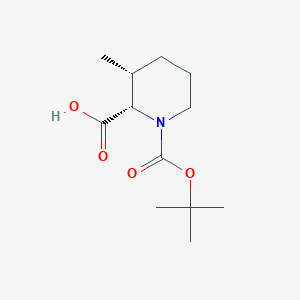
(3,5-Dichloro-2-nitrophenyl)methanol
Overview
Description
(3,5-Dichloro-2-nitrophenyl)methanol, also known as DCM, is a chemical compound with the molecular formula C7H5Cl2NO3 . It has a molecular weight of 222.03 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for (3,5-Dichloro-2-nitrophenyl)methanol is 1S/C7H5Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
(3,5-Dichloro-2-nitrophenyl)methanol is a powder that is stored at room temperature .Scientific Research Applications
Kinetic Studies in Sulfur Compounds
The study of bond scission in sulfur compounds, specifically sulfur-oxygen and sulfur-chlorine bond scission during methanolysis, is relevant to understanding the behavior of (3,5-Dichloro-2-nitrophenyl)methanol. Buncel and Raoult (1972) conducted kinetic studies of the reaction of p-nitrophenyl chlorosulfate with methoxide ion in methanol, which are pertinent to this compound's reactivity and potential applications in understanding stereo-electronic factors in activation entropies (Buncel & Raoult, 1972).
Organocatalysis in Transesterification
(3,5-Dichloro-2-nitrophenyl)methanol can be associated with the study of zwitterionic salts as organocatalysts for transesterification. Ishihara, Niwa, and Kosugi (2008) explored the effectiveness of novel zwitterionic salts, including compounds structurally related to (3,5-Dichloro-2-nitrophenyl)methanol, in catalyzing transesterification reactions (Ishihara, Niwa, & Kosugi, 2008).
Methanolytic Cleavage of Esters
The compound's role in methanolytic cleavage is highlighted by Andrea, Neverov, and Brown (2010), who investigated the methanolyses of various organophosphorus esters using solid supported lanthanide ion catalysts. This research offers insights into the utility of (3,5-Dichloro-2-nitrophenyl)methanol in similar catalytic processes (Andrea, Neverov, & Brown, 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
(3,5-dichloro-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUULDPWXJWUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloro-2-nitrophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid ethyl ester](/img/structure/B1429037.png)






![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)




![example 31 (24) [WO2012005227]](/img/structure/B1429059.png)